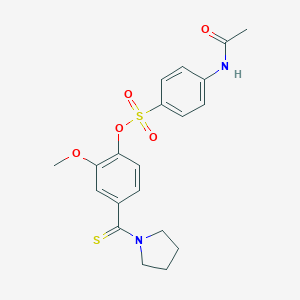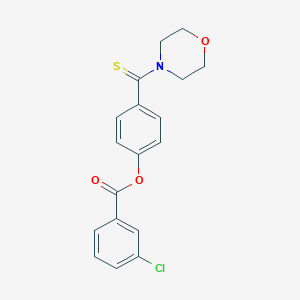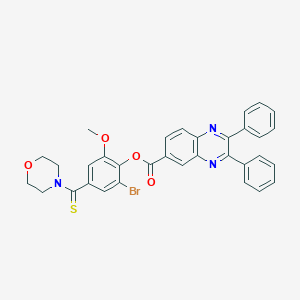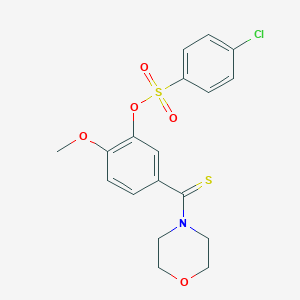![molecular formula C23H21BrN2O5S B306408 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306408.png)
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a synthetic compound that has gained significant attention in the scientific research community. This compound has been extensively studied for its potential as a therapeutic agent due to its unique chemical structure and promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its biological activities through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity.
Biochemical and Physiological Effects
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also exhibits antioxidant effects by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to regulate glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide in lab experiments is its unique chemical structure, which allows for the investigation of its potential as a therapeutic agent. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide. One direction is to investigate its potential as an antitumor agent in in vivo models. Another direction is to explore its potential as an antidiabetic agent in clinical trials. Additionally, further research can be done to investigate its mechanism of action and to optimize its synthesis method to increase its yield and purity.
Métodos De Síntesis
The synthesis of 2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the reaction of 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 4-methylphenylacetic acid and acetic anhydride to obtain the final compound. This synthesis method has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been extensively studied for its potential as a therapeutic agent. This compound has shown promising biological activities such as antitumor, anti-inflammatory, and antimicrobial effects. It has also been studied for its potential as an antidiabetic agent due to its ability to regulate glucose metabolism.
Propiedades
Nombre del producto |
2-{5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C23H21BrN2O5S |
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21BrN2O5S/c1-4-9-31-21-17(24)10-15(11-18(21)30-3)12-19-22(28)26(23(29)32-19)13-20(27)25-16-7-5-14(2)6-8-16/h4-8,10-12H,1,9,13H2,2-3H3,(H,25,27)/b19-12- |
Clave InChI |
SZFRXNBLVHJYEA-UNOMPAQXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC=C)OC)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC=C)OC)SC2=O |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC=C)OC)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B306325.png)
![1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306329.png)



![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)




![Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)


